molecular formula C26H34N2O3 B4193740 N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide

N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide

Cat. No. B4193740
M. Wt: 422.6 g/mol
InChI Key: GDZZKFOFFXAARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide, also known as MPBP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a synthetic analog of the endogenous opioid peptide beta-endorphin, which plays a role in pain management and the regulation of mood and stress.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide involves its binding to mu opioid receptors, which are located on the surface of neurons in the brain and spinal cord. This binding leads to the activation of downstream signaling pathways that modulate the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters play a role in the regulation of mood, pain, and reward.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide has been shown to produce a range of biochemical and physiological effects in animal models. These effects include analgesia (pain relief), sedation, and hypothermia (reduced body temperature). N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide has also been shown to produce rewarding effects, which may be related to its activation of the brain's reward pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide in scientific research is its selectivity for mu opioid receptors, which allows for targeted investigations of the opioid system. However, N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide's effects on other neurotransmitter systems and its potential for producing unwanted side effects must be carefully considered in experimental design. Additionally, the cost and availability of N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide may limit its use in some research settings.

Future Directions

There are several potential future directions for research on N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide and its analogs. One area of interest is the development of more selective and potent compounds for investigating the opioid system. Another area of research is the investigation of N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide's effects on other neurotransmitter systems and its potential for use in treating psychiatric disorders such as depression and anxiety. Finally, the development of new methods for synthesizing N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide and related compounds may improve their availability and reduce their cost for use in scientific research.

Scientific Research Applications

N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide has been studied for its potential use in scientific research as a tool for investigating the opioid system. This compound has been shown to bind selectively to mu opioid receptors, which are involved in the regulation of pain and reward pathways in the brain. N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide has also been used to study the effects of opioid receptor activation on neurotransmitter release and neuronal activity.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-[1-(4-phenylbutanoyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O3/c1-31-24-13-5-11-23(18-24)19-27-25(29)16-15-22-12-7-17-28(20-22)26(30)14-6-10-21-8-3-2-4-9-21/h2-5,8-9,11,13,18,22H,6-7,10,12,14-17,19-20H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZZKFOFFXAARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCC2CCCN(C2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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